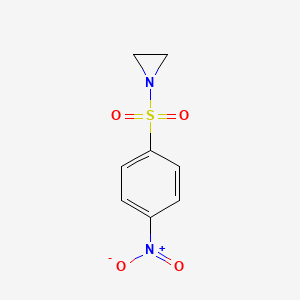
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Cat. No. B3065458
Key on ui cas rn:
43090-97-7
M. Wt: 228.23 g/mol
InChI Key: ZGBAGAYAVNYGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897619B2
Procedure details


To a 25 mL round-bottom flask was added aziridine (10 mg, 234 μmol), sodium bicarbonate (20 mg, 234 μmol), 4-nitrobenzene-1-sulfonyl chloride (45 mg, 234 μmol) and 2 mL chloroform. After 10 minutes, LC-MS showed the desired product was formed. The reaction mixture was concentrated under reduced pressure to give the crude product of the title compound, that was used directly for the next step. MS m/z: 229 (M+1).



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1)([O-:11])=[O:10]>C(Cl)(Cl)Cl>[N+:9]([C:12]1[CH:13]=[CH:14][C:15]([S:18]([N:1]2[CH2:3][CH2:2]2)(=[O:20])=[O:19])=[CH:16][CH:17]=1)([O-:11])=[O:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CC1
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
45 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

